molecular formula C9H9N3O2 B13506770 methyl 3-amino-1H-indazole-7-carboxylate

methyl 3-amino-1H-indazole-7-carboxylate

Cat. No.: B13506770
M. Wt: 191.19 g/mol
InChI Key: ULECSRFWWIGBRX-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-indazole-7-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of an amino group at the 3-position and a carboxylate ester at the 7-position makes this compound particularly interesting for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-indazole-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1H-indazole-7-carboxylate is unique due to the presence of both the amino group at the 3-position and the carboxylate ester at the 7-position. This combination of functional groups provides unique chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-amino-1H-indazole-7-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H3,10,11,12)

InChI Key

ULECSRFWWIGBRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NN=C2N

Origin of Product

United States

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